molecular formula C38H45F2N7O4 B14911734 tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B14911734
M. Wt: 701.8 g/mol
InChI Key: JZTFGCQBFRLTTC-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, pyrazole, quinoline, and pyrazolopyridine, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This protective group can be added using benzyl chloroformate in the presence of a base.

    Construction of the Quinoline and Pyrazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving suitable starting materials.

    Final Assembly: The various fragments are then coupled together using cross-coupling reactions, such as Suzuki or Heck reactions, under specific conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

May exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic development.

Industry

Could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide

Uniqueness

The unique combination of functional groups and structural features in the compound may confer specific chemical and biological properties that distinguish it from similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C38H45F2N7O4

Molecular Weight

701.8 g/mol

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C38H45F2N7O4/c1-38(2,3)51-37(49)45-18-14-32-31(23-45)35(42-47(32)28-12-16-44(17-13-28)36(48)50-24-25-9-6-5-7-10-25)46-15-8-11-26-19-29(27-21-41-43(4)22-27)30(34(39)40)20-33(26)46/h5-7,9-10,19-22,28,34H,8,11-18,23-24H2,1-4H3

InChI Key

JZTFGCQBFRLTTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)N5CCCC6=CC(=C(C=C65)C(F)F)C7=CN(N=C7)C

Origin of Product

United States

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